molecular formula C35H30FN9O B10860931 BCR-ABL kinase-IN-3 CAS No. 2699634-21-2

BCR-ABL kinase-IN-3

货号: B10860931
CAS 编号: 2699634-21-2
分子量: 611.7 g/mol
InChI 键: ZYJGSUKMQPXJRU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

KF-1601 is a novel orally bioavailable inhibitor of the Bcr-Abl T315I mutation, which is a significant mutation in chronic myeloid leukemia (CML) that confers resistance to many tyrosine kinase inhibitors (TKIs). This compound has shown promising results in preclinical studies, particularly in its ability to inhibit kinase functions of both wild-type Bcr-Abl and the T315I mutant with nanomolar IC50 values .

准备方法

The synthesis of KF-1601 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. the general approach involves the use of advanced organic synthesis techniques to achieve the desired molecular structure with high purity and yield .

化学反应分析

KF-1601 undergoes various chemical reactions, including:

    Oxidation: KF-1601 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.

    Substitution: KF-1601 can undergo substitution reactions, particularly at positions susceptible to nucleophilic attack. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. .

科学研究应用

KF-1601 has several scientific research applications, including:

    Chemistry: Used as a tool compound to study kinase inhibition and resistance mechanisms in CML.

    Biology: Employed in cellular and molecular biology studies to investigate the effects of Bcr-Abl inhibition on cell signaling pathways.

    Medicine: Potential therapeutic agent for treating CML patients with the Bcr-Abl T315I mutation, offering an alternative to existing TKIs with fewer side effects.

    Industry: Utilized in the development of new TKIs and other targeted therapies for cancer treatment

作用机制

KF-1601 exerts its effects by inhibiting the kinase activity of both wild-type Bcr-Abl and the T315I mutant. This inhibition prevents the phosphorylation of downstream signaling molecules, thereby blocking the proliferation and survival of CML cells. The molecular targets of KF-1601 include the Bcr-Abl fusion protein and its associated signaling pathways .

相似化合物的比较

KF-1601 is unique compared to other TKIs due to its ability to inhibit the Bcr-Abl T315I mutation without causing severe side effects such as thrombotic microangiopathy. Similar compounds include:

KF-1601 stands out due to its favorable safety profile and potent inhibition of the T315I mutation, making it a promising candidate for further development and clinical use .

属性

CAS 编号

2699634-21-2

分子式

C35H30FN9O

分子量

611.7 g/mol

IUPAC 名称

N-[3-(2-cyanopropan-2-yl)-5-(4-methylimidazol-1-yl)phenyl]-2-fluoro-4-methyl-5-[2-[8-[(1-methylpyrazol-4-yl)amino]imidazo[1,2-a]pyridin-3-yl]ethynyl]benzamide

InChI

InChI=1S/C35H30FN9O/c1-22-11-31(36)30(34(46)42-26-13-25(35(3,4)20-37)14-29(15-26)44-18-23(2)39-21-44)12-24(22)8-9-28-17-38-33-32(7-6-10-45(28)33)41-27-16-40-43(5)19-27/h6-7,10-19,21,41H,1-5H3,(H,42,46)

InChI 键

ZYJGSUKMQPXJRU-UHFFFAOYSA-N

规范 SMILES

CC1=CC(=C(C=C1C#CC2=CN=C3N2C=CC=C3NC4=CN(N=C4)C)C(=O)NC5=CC(=CC(=C5)C(C)(C)C#N)N6C=C(N=C6)C)F

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。